molecular formula C18H23N5O B11134878 1-(4,6-dimethyl-2-pyrimidinyl)-N-(4-pyridylmethyl)-3-piperidinecarboxamide

1-(4,6-dimethyl-2-pyrimidinyl)-N-(4-pyridylmethyl)-3-piperidinecarboxamide

Cat. No.: B11134878
M. Wt: 325.4 g/mol
InChI Key: IKDRAWJYSQHLRL-UHFFFAOYSA-N
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Description

1-(4,6-Dimethyl-2-pyrimidinyl)-N-(4-pyridylmethyl)-3-piperidinecarboxamide is a synthetic organic compound that belongs to the class of piperidinecarboxamides. This compound is characterized by its complex structure, which includes a pyrimidine ring, a pyridine ring, and a piperidine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-dimethyl-2-pyrimidinyl)-N-(4-pyridylmethyl)-3-piperidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an intermediate compound containing a leaving group.

    Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions, often involving the use of reducing agents or catalysts to facilitate the ring closure.

    Final Coupling Reaction: The final step involves coupling the pyrimidine, pyridine, and piperidine moieties through amide bond formation, typically using coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dimethyl-2-pyrimidinyl)-N-(4-pyridylmethyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the rings are replaced by other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: Carbodiimides, phosphonium salts.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(4,6-Dimethyl-2-pyrimidinyl)-N-(4-pyridylmethyl)-3-piperidinecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethyl-2-pyrimidinyl)-N-(4-pyridylmethyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

  • 1-(4,6-Dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide
  • N-(4-Pyridylmethyl)-3-piperidinecarboxamide
  • 1-(2-Pyrimidinyl)-N-(4-pyridylmethyl)-3-piperidinecarboxamide

These similar compounds may share some chemical properties and biological activities but differ in their specific structural features and applications.

Properties

Molecular Formula

C18H23N5O

Molecular Weight

325.4 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide

InChI

InChI=1S/C18H23N5O/c1-13-10-14(2)22-18(21-13)23-9-3-4-16(12-23)17(24)20-11-15-5-7-19-8-6-15/h5-8,10,16H,3-4,9,11-12H2,1-2H3,(H,20,24)

InChI Key

IKDRAWJYSQHLRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NCC3=CC=NC=C3)C

Origin of Product

United States

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